5-butyl-4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BUTYL-4-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BUTYL-4-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the butyl group: This step involves the alkylation of the core structure.
Attachment of the ethoxy and methylbutoxy groups: These groups are introduced through etherification reactions.
Incorporation of the hydroxyphenyl group: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-BUTYL-4-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction could lead to various alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-BUTYL-4-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
- 5-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
5-BUTYL-4-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE stands out due to its combination of functional groups and the potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H35N3O4 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
5-butyl-4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H35N3O4/c1-5-7-15-31-27(19-12-13-22(23(17-19)34-6-2)35-16-14-18(3)4)24-25(29-30-26(24)28(31)33)20-10-8-9-11-21(20)32/h8-13,17-18,27,32H,5-7,14-16H2,1-4H3,(H,29,30) |
InChI Key |
OKCOGZXCUKUKDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCCC(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.